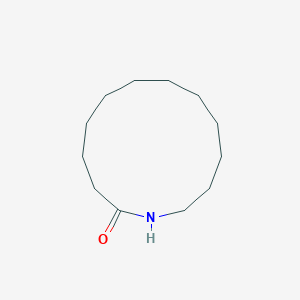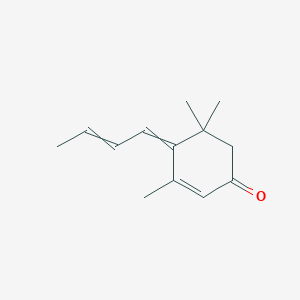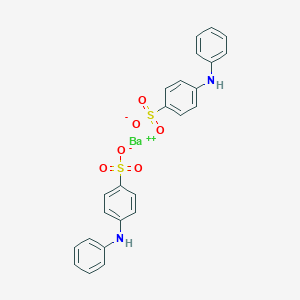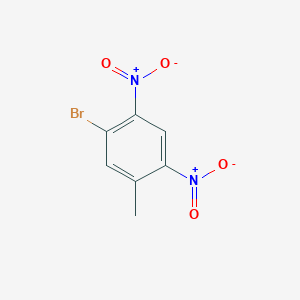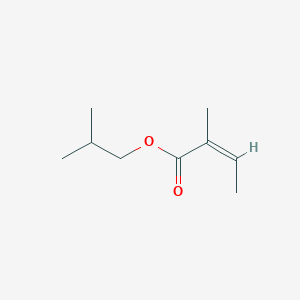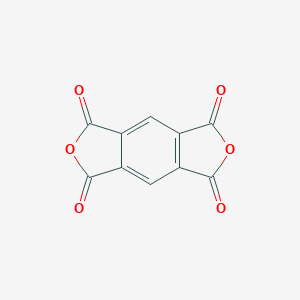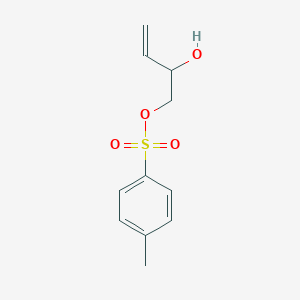
(+/-)-2-Hydroxy-3-buten-1-yl tosylate
Vue d'ensemble
Description
The tosylate group (abbreviated as Ts or Tos) is a functional group with the chemical formula -SO2-C6H4-CH3 . It consists of a tolyl group (-C6H4-CH3) joined to a sulfonyl group (-SO2-) with the open valence on sulfur . The tosylate group is often used in organic chemistry to make alcohols better leaving groups for nucleophilic substitution reactions .
Synthesis Analysis
Tosylates are typically synthesized by reacting an alcohol with tosyl chloride . The reaction does not occur at the chirality center, but at the oxygen of the alcohol, preserving the stereochemistry of the original compound .Chemical Reactions Analysis
Tosylates are excellent leaving groups for nucleophilic substitution reactions . The tosylate group enhances the reactivity of the compound, making it more susceptible to attack by nucleophiles .Applications De Recherche Scientifique
Enantiomerically Pure Compound Preparation
- (+/-)-2-Hydroxy-3-buten-1-yl tosylate is crucial in synthesizing enantiomerically pure compounds, such as 3,4-Epoxy-1-butene and 3-Butene-1,2-diol. These compounds are obtained through ring-closure of hydroxytosylate or via cyclic carbonate intermediacy, which is significant in maintaining enantiomeric purity (Boaz, Falling, & Moore, 2005).
DNA Adduct Characterization
- This compound plays a role in understanding the formation and characterization of DNA adducts, particularly in the context of mutagenic metabolites like 3,4-Epoxy-1-butene. Studies have explored its reaction with DNA nucleobases, aiding in insights into DNA modification and potential mutagenesis pathways (Tretyakova et al., 1997).
Synthesis of Organic Compounds
- It is involved in one-pot synthesis methods for creating various organic compounds, including thiazoles and selenazoles. Such methodologies are essential for developing efficient and streamlined synthetic routes in organic chemistry (Moriarty et al., 1992).
Analytical Chemistry Applications
- In analytical chemistry, this compound assists in the development of methodologies for the determination of pharmaceutical impurities and related substances, offering insights into more efficient and accurate analytical techniques (Bastos et al., 2015).
Chemical Reaction Studies
- Research on (+/-)-2-Hydroxy-3-buten-1-yl tosylate also includes studies on various chemical reactions, such as phosphine-catalyzed annulation, offering insights into the behavior of this compound in different chemical environments and its reactivity with other organic molecules (Zhu, Lan, & Kwon, 2003).
Propriétés
IUPAC Name |
2-hydroxybut-3-enyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCDBZHHLIPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393620 | |
| Record name | (+/-)-2-Hydroxy-3-buten-1-yl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-2-Hydroxy-3-buten-1-yl tosylate | |
CAS RN |
138332-13-5, 133095-74-6 | |
| Record name | (+/-)-2-Hydroxy-3-buten-1-yl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


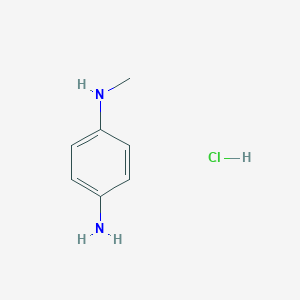
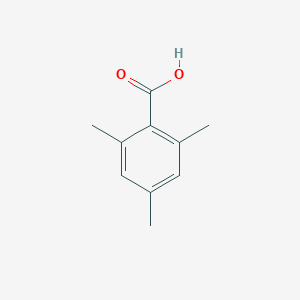
![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)
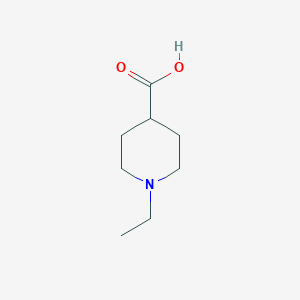
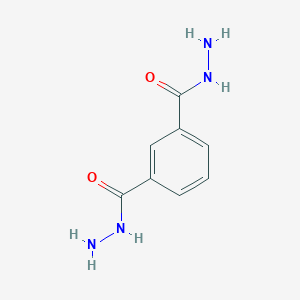
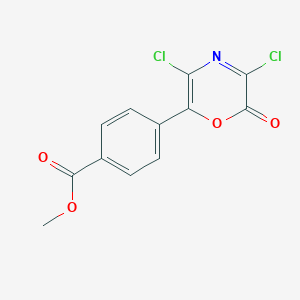
![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)
